N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide
Description
N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic amide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a 1,2,3,4-tetrahydroquinoline scaffold substituted with a cyclopropanecarbonyl moiety. This compound belongs to a broader class of trimethoxybenzamide-based molecules, which are frequently explored for their cytotoxic, anticancer, and enzyme-inhibitory properties . The 3,4,5-trimethoxybenzamide moiety is a pharmacophoric element known to enhance binding affinity to tubulin and other biological targets, while the tetrahydroquinoline and cyclopropane groups may modulate pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-28-19-11-16(12-20(29-2)21(19)30-3)22(26)24-17-9-8-14-5-4-10-25(18(14)13-17)23(27)15-6-7-15/h8-9,11-13,15H,4-7,10H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCPOLSFAFTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Amide Bond Formation: The final step involves coupling the tetrahydroquinoline intermediate with 3,4,5-trimethoxybenzoic acid using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural similarities with several analogs in the provided evidence, differing primarily in the substituents attached to the core amide scaffold. Key comparisons include:
Key Observations :
- Furan vs. Tetrahydroquinoline: Compounds like 4a and 2a incorporate a furan ring and acrylamide linker, whereas the target compound uses a tetrahydroquinoline scaffold. The tetrahydroquinoline may improve lipophilicity and blood-brain barrier penetration compared to furan-based analogs .
- Cyclopropane vs. Aryl Substituents: The cyclopropanecarbonyl group in the target compound introduces steric and electronic effects distinct from the aryl amino groups (e.g., o-tolyl, chlorophenyl) in 4a and 2a. Cyclopropane’s rigid geometry could enhance target selectivity .
- Trimethobenzamide Hydrochloride: This clinically used antinauseant demonstrates how altering the substituent (dimethylaminoethoxy vs.
Physicochemical Properties
Melting points, solubility, and spectral data vary significantly across analogs:
Key Observations :
- Higher melting points (e.g., 14 at 260.8°C) correlate with increased molecular rigidity and hydrogen-bonding capacity (e.g., sulfamoyl groups) .
- The target compound’s cyclopropane and tetrahydroquinoline groups may reduce solubility compared to furan-based analogs like 4a .
Key Differences :
- 4a and 6a use furan-containing oxazolones, while the target compound requires a tetrahydroquinoline-based precursor .
- Cyclopropanecarbonyl chloride’s reactivity may necessitate milder conditions compared to aryl amines .
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound with potential therapeutic applications. This compound features a complex structure that includes a cyclopropane ring and a tetrahydroquinoline moiety, making it of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C23H25N3O4
- Molecular Weight : 407.47 g/mol
- IUPAC Name : N-(1-cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-trimethoxybenzamide
The compound's structure is characterized by:
- A cyclopropane carbonyl group,
- A tetrahydroquinoline ring,
- A trimethoxybenzamide functional group.
The biological activity of this compound is thought to involve interactions with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act on receptors that mediate cellular responses to external stimuli.
Antitumor Activity
Studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanistic Insights : These compounds may induce apoptosis in cancer cells and inhibit tumor growth through various pathways such as the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Properties
Research has shown that certain derivatives of tetrahydroquinoline possess antimicrobial activity against various pathogens. This suggests that the compound may also have potential as an antimicrobial agent.
Anti-inflammatory Effects
Compounds within the same class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of related compounds:
Q & A
Q. Key Considerations :
- Use of protecting groups (e.g., acetyl) to prevent undesired side reactions during acylation.
- Purification via column chromatography or recrystallization to isolate the final product in ≥85% yield .
Which analytical techniques are essential for structural confirmation and purity assessment?
Q. Basic Research Focus
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., cyclopropane protons at δ 0.8–1.2 ppm; methoxy groups at δ 3.7–3.9 ppm). Discrepancies in integration ratios may indicate residual solvents or unreacted intermediates .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 451.18 for C25H27N2O5) .
How can researchers optimize reaction pathways for selective functionalization of the tetrahydroquinoline ring?
Q. Advanced Research Focus
-
Regioselective Modifications : The 7-position benzamide group directs electrophilic substitution (e.g., nitration) to the 5-position of the tetrahydroquinoline ring. Use Lewis acids (e.g., FeCl3) to enhance selectivity .
-
Redox Reactions :
Reaction Type Reagent/Conditions Outcome Oxidation KMnO4 (acidic) Converts tetrahydroquinoline to quinoline, altering π-conjugation . Reduction LiAlH4 (anhydrous ether) Reduces amide to amine, enabling further derivatization .
Data-Driven Optimization : Kinetic studies (e.g., UV-Vis monitoring) identify rate-limiting steps, such as steric hindrance from the cyclopropane group .
How to resolve contradictions in spectroscopic data during structural elucidation?
Q. Advanced Research Focus
- X-ray Crystallography : Resolves ambiguities in NMR assignments (e.g., distinguishing methoxy vs. ethoxy groups). SHELXL refinement (using η or x parameters) clarifies enantiopurity and absolute configuration .
- Dynamic NMR : Detects conformational flexibility (e.g., hindered rotation of the benzamide group) causing split signals .
- Comparative Analysis : Cross-validate IR (amide I band ~1650 cm⁻¹) and mass fragmentation patterns with computational models (e.g., PubChem data) .
What methodologies are used to study the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Docking : The 3,4,5-trimethoxybenzamide moiety is modeled for hydrophobic interactions with enzyme pockets (e.g., tubulin binding sites). Software like AutoDock Vina predicts binding affinities (ΔG < -8 kcal/mol) .
- Fluorescence Quenching Assays : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots to assess pharmacokinetic behavior .
- Kinetic Studies : Measure IC50 values for enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric assays (λ = 412 nm for thiocholine release) .
How does the cyclopropane moiety influence the compound’s stability and reactivity?
Q. Advanced Research Focus
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition at >200°C, attributed to strain energy in the cyclopropane ring .
- Acid Sensitivity : The cyclopropanecarbonyl group undergoes ring-opening in strong acids (e.g., HCl), forming a linear ketone. Buffered conditions (pH 6–8) are critical for storage .
- Steric Effects : Hinders nucleophilic attack at the amide carbonyl, reducing hydrolysis rates compared to non-cyclopropane analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
